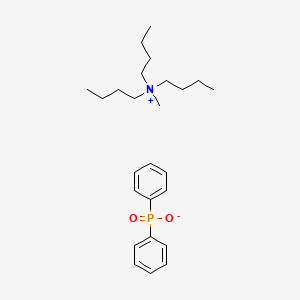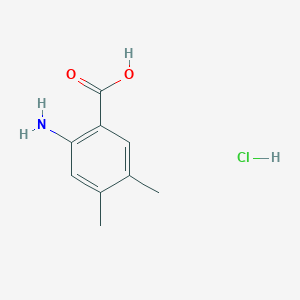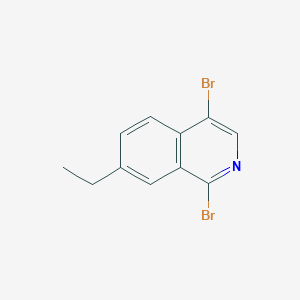
(4,5-Dihydro-1H-pyrazol-3-yl)(triphenyl)phosphanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,5-DIHYDRO-1H-PYRAZOL-3-YL)TRIPHENYLPHOSPHONIUMBROMIDE is a chemical compound with the molecular formula C21H20BrN2P It is a bromide salt of a triphenylphosphonium derivative, which contains a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-DIHYDRO-1H-PYRAZOL-3-YL)TRIPHENYLPHOSPHONIUMBROMIDE typically involves the reaction of triphenylphosphine with a pyrazole derivative in the presence of a brominating agent. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or acetonitrile.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: In some cases, catalysts such as iodine or other halogen sources may be used to facilitate the bromination process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the use of brominating agents.
Analyse Des Réactions Chimiques
Types of Reactions
(4,5-DIHYDRO-1H-PYRAZOL-3-YL)TRIPHENYLPHOSPHONIUMBROMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different pyrazole derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to a variety of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrazole oxides, while substitution reactions can produce a wide range of substituted pyrazole derivatives.
Applications De Recherche Scientifique
(4,5-DIHYDRO-1H-PYRAZOL-3-YL)TRIPHENYLPHOSPHONIUMBROMIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of new pyrazole derivatives.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It may have applications in the development of new materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (4,5-DIHYDRO-1H-PYRAZOL-3-YL)TRIPHENYLPHOSPHONIUMBROMIDE involves its interaction with various molecular targets. The pyrazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The triphenylphosphonium group can facilitate the compound’s entry into cells, where it can exert its effects on intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazole: Similar in structure but lacks the triphenylphosphonium group.
Triphenylphosphonium derivatives: Compounds with similar phosphonium groups but different substituents on the pyrazole ring.
Uniqueness
(4,5-DIHYDRO-1H-PYRAZOL-3-YL)TRIPHENYLPHOSPHONIUMBROMIDE is unique due to the combination of the pyrazole ring and the triphenylphosphonium group. This combination imparts unique chemical properties and potential biological activities that are not observed in other similar compounds.
Propriétés
Numéro CAS |
32251-61-9 |
|---|---|
Formule moléculaire |
C21H20BrN2P |
Poids moléculaire |
411.3 g/mol |
Nom IUPAC |
4,5-dihydro-1H-pyrazol-3-yl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C21H20N2P.BrH/c1-4-10-18(11-5-1)24(21-16-17-22-23-21,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15,22H,16-17H2;1H/q+1;/p-1 |
Clé InChI |
KFAVAGSJNZJMEZ-UHFFFAOYSA-M |
SMILES canonique |
C1CNN=C1[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 2-[(2-carbamothioylethyl)(phenyl)amino]acetate](/img/structure/B13155423.png)

![2-Amino-4-{[(tert-butoxy)carbonyl]amino}benzoic acid](/img/structure/B13155427.png)




![(4R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid](/img/structure/B13155468.png)

